6-(Tert-butyl) 7-methyl 2,6-diazaspiro[3.4]octane-6,7-dicarboxylate
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Overview
Description
6-(Tert-butyl) 7-methyl 2,6-diazaspiro[3.4]octane-6,7-dicarboxylate is a synthetic compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spirocyclic structure containing nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butyl) 7-methyl 2,6-diazaspiro[3.4]octane-6,7-dicarboxylate typically involves the reaction of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of hydrazine in ethanol to convert intermediate compounds into the desired product . The reaction conditions often involve refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Tert-butyl) 7-methyl 2,6-diazaspiro[3.4]octane-6,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Various halogenating agents or nucleophiles; reactions may require catalysts or specific temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(Tert-butyl) 7-methyl 2,6-diazaspiro[3.4]octane-6,7-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Tert-butyl) 7-methyl 2,6-diazaspiro[3.4]octane-6,7-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
- Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
- Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
Uniqueness
6-(Tert-butyl) 7-methyl 2,6-diazaspiro[3.4]octane-6,7-dicarboxylate is unique due to its specific spirocyclic structure and the presence of both tert-butyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H22N2O4 |
---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
6-O-tert-butyl 7-O-methyl 2,6-diazaspiro[3.4]octane-6,7-dicarboxylate |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-8-13(6-14-7-13)5-9(15)10(16)18-4/h9,14H,5-8H2,1-4H3 |
InChI Key |
RCBCDEQQRPIXKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1C(=O)OC)CNC2 |
Origin of Product |
United States |
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